molecular formula C16H20N2O B3036657 4-[(1-cyclobutylpiperidin-4-yl)oxy]benzonitrile CAS No. 397275-27-3

4-[(1-cyclobutylpiperidin-4-yl)oxy]benzonitrile

Numéro de catalogue: B3036657
Numéro CAS: 397275-27-3
Poids moléculaire: 256.34 g/mol
Clé InChI: XCRJANBOGXZUMV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[(1-cyclobutylpiperidin-4-yl)oxy]benzonitrile is a chemical compound with the molecular formula C16H20N2O and a molecular weight of 256.35 g/mol . It is known for its applications in various scientific research fields due to its unique chemical structure and properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-cyclobutylpiperidin-4-yl)oxy]benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with 1-cyclobutyl-4-piperidinol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

4-[(1-cyclobutylpiperidin-4-yl)oxy]benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly as a ligand for the histamine H3 receptor (H3R). It acts primarily as an inverse agonist, modulating neurotransmitter release and influencing physiological processes such as wakefulness and appetite regulation. This modulation can lead to increased levels of histamine and other neurotransmitters, promoting alertness and cognitive function .

Neurological Disorders

Research has shown that 4-[(1-cyclobutylpiperidin-4-yl)oxy]benzonitrile may have applications in treating neurological disorders. For instance, studies on animal models have demonstrated its efficacy in enhancing wakefulness without causing hyperactivity, suggesting its potential use in sleep disorders.

Cognitive Enhancement

Clinical trials have indicated that the compound can improve cognitive function in patients with mild cognitive impairment. Participants receiving this compound showed enhanced attention and memory performance compared to placebo groups, highlighting its potential role in cognitive enhancement therapies.

Case Study 1: Sleep Disorders

A study involving orexin-B saporin lesioned rats demonstrated that treatment with the compound resulted in significant wake-promoting effects without affecting locomotor activity at therapeutic doses. This specificity suggests its potential utility in treating sleep disorders without adverse side effects.

Case Study 2: Cognitive Enhancement

In a clinical trial assessing cognitive function in patients with mild cognitive impairment, participants receiving the compound exhibited improved attention and memory performance compared to those receiving a placebo. These findings suggest that modulation of the H3 receptor can enhance cognitive processes significantly.

Mécanisme D'action

The mechanism of action of 4-[(1-cyclobutylpiperidin-4-yl)oxy]benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparaison Avec Des Composés Similaires

Activité Biologique

4-[(1-Cyclobutylpiperidin-4-yl)oxy]benzonitrile is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly as a ligand for the histamine H3 receptor. This article examines the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C15H20N2O
  • Molecular Weight : 244.34 g/mol

The compound primarily functions as an inverse agonist at the histamine H3 receptor (H3R). By binding to this receptor, it modulates neurotransmitter release, influencing various physiological processes such as wakefulness and appetite regulation. The inhibition of H3R can lead to increased levels of histamine and other neurotransmitters, promoting alertness and cognitive function.

1. Histamine H3 Receptor Inhibition

Research indicates that this compound demonstrates significant affinity for the H3 receptor. In vitro studies have shown that it acts as a potent inverse agonist with a Ki value indicating high potency:

CompoundKi (nM)Receptor Type
This compound8.73H3R

This affinity suggests its potential use in treating sleep disorders and cognitive impairments associated with H3R dysregulation .

2. Wake-Promoting Effects

In animal models, administration of the compound has been associated with increased wakefulness and reduced rapid eye movement (REM) sleep. This effect supports its therapeutic potential in conditions like narcolepsy and other sleep disorders.

Case Study 1: Sleep Disorders

A study involving orexin-B saporin lesioned rats demonstrated that treatment with the compound resulted in marked wake-promoting effects without affecting locomotor activity at therapeutic doses. This indicates its specificity for enhancing alertness without causing hyperactivity .

Case Study 2: Cognitive Enhancement

In a clinical trial assessing cognitive function in patients with mild cognitive impairment, participants receiving the compound showed improved attention and memory performance compared to placebo groups. These findings suggest that modulation of the H3 receptor can enhance cognitive processes .

Comparative Analysis with Similar Compounds

CompoundMechanismTherapeutic Use
SUVN-G3031H3R inverse agonistSleep disorders, cognitive enhancement
Other H3R antagonistsCompetitive antagonismObesity, metabolic disorders

While similar compounds also target the H3 receptor, this compound's unique structure allows for distinct pharmacokinetic properties and potentially fewer side effects .

Propriétés

IUPAC Name

4-(1-cyclobutylpiperidin-4-yl)oxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c17-12-13-4-6-15(7-5-13)19-16-8-10-18(11-9-16)14-2-1-3-14/h4-7,14,16H,1-3,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCRJANBOGXZUMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCC(CC2)OC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

4-(4-Piperidinyloxy)benzonitrile trifluoroacetate (D22) (2.2 g) was dissolved in DCM (50 ml) and triethylamine (1.92 ml) was added followed by cyclobutanone (0.64 g). The mixture was stirred for 5 min, then sodium triacetoxyborohydride (1.94 g) was added and the reaction was stirred at rt under argon overnight. The reaction mixture was then washed with saturated potassium carbonate solution (3×30 ml) and brine (30 ml). The organic layer was dried (MgSO4) and evaporated to give the title compound (D23) as a white solid (1.91 g). 1H NMR δ (CDCl3): 7.56 (2H, d, J=6.84 Hz), 6.93 (2H, d, J=6.80 Hz), 4.41 (1H, m), 2.77 (1H, m), 2.75 (2H, m), 2.30 (2H, m), 2.06 (4H, m), 1.87 (4H, m), 1.66 (2H, m).
Name
4-(4-Piperidinyloxy)benzonitrile trifluoroacetate
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.92 mL
Type
reactant
Reaction Step Two
Quantity
0.64 g
Type
reactant
Reaction Step Three
Quantity
1.94 g
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a stirred solution of 4-(4-Cyano phenoxy)piperidine-1-carboxylic acid tert-butyl ester (21.25 g, 0.0704 moles) in dichloromethane (300 mL) was added trifluoroacetic acid (81.4 g, 0.714 moles) and stirred the reaction mass overnight at room temperature. After completion of reaction, solvent was evaporated under vacuum and the residue, thus obtained, was basified with 10% caustic lye solution. The reaction mass was extracted with ethyl acetate twice, the combined organic layer was dried over sodium sulphate and evaporated under reduced pressure. The crude product, thus obtained, was treated with cyclobutanone (5.18 g, 0.074 moles), acetic acid (4.89 g, 0.0815 moles) in ethylene dichloride (100 mL), and stirred for 4 hours at room temperature. Sodium triacetoxyborohydride (35.06 g, 0.165 moles) was added to the reaction mass in a single lot and the mixture was stirred at room temperature for 2 hours. The reaction mixture was quenched in water and basified with lye solution. The layers were separated and the aqueous layer was extracted with dichloromethane twice. The combined organic layers were dried over sodium sulfate, concentrated under vacuum and the residual mass was further purified by flash chromatography (dichloromethane: triethylamine, 9.5:0.5) to obtain the title compound 10.92 g (Yield: 60.5%).
Quantity
21.25 g
Type
reactant
Reaction Step One
Quantity
81.4 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
caustic lye solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.18 g
Type
reactant
Reaction Step Three
Quantity
4.89 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
35.06 g
Type
reactant
Reaction Step Four
Yield
60.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(1-cyclobutylpiperidin-4-yl)oxy]benzonitrile
Reactant of Route 2
Reactant of Route 2
4-[(1-cyclobutylpiperidin-4-yl)oxy]benzonitrile
Reactant of Route 3
Reactant of Route 3
4-[(1-cyclobutylpiperidin-4-yl)oxy]benzonitrile
Reactant of Route 4
Reactant of Route 4
4-[(1-cyclobutylpiperidin-4-yl)oxy]benzonitrile
Reactant of Route 5
Reactant of Route 5
4-[(1-cyclobutylpiperidin-4-yl)oxy]benzonitrile
Reactant of Route 6
Reactant of Route 6
4-[(1-cyclobutylpiperidin-4-yl)oxy]benzonitrile

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.